2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-
Description
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, also known as Ulinastatin, is a synthetic or naturally derived glycoprotein that acts as a broad-spectrum serine protease inhibitor. It is clinically utilized for its anti-inflammatory properties and ability to inhibit enzymes such as trypsin, elastase, and kallikrein . Structurally, it features a spirocyclic dioxaspiro framework with a 2-furanyl substituent at the 3-position, which contributes to its unique bioactivity and molecular interactions (Figure 1). This compound is synthesized via Diels-Alder reactions or derivatization of spirocyclic precursors, as seen in related spiroundecane derivatives .
Properties
IUPAC Name |
3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVKSTFPQDVPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1)COC(OC2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001247 | |
| Record name | 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80449-31-6, 80449-32-7, 80499-32-7 | |
| Record name | Ulinastatin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trypsin inhibitor (human urine urinastatin protein moiety) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dioxaspiro(5.5)undec-8-ene, 3-(2-furanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080499327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Reaction Conditions for Furanyl Functionalization
| Parameter | Value/Range | Role |
|---|---|---|
| Reagent | Furfuryl magnesium bromide | Nucleophilic substitution |
| Solvent | THF | Stabilize Grignard reagent |
| Temperature | 0–25°C | Control reactivity |
| Reaction Time | 4–6 hours | Ensure complete conversion |
| Yield | 65–78% | Post-purification efficiency |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. A two-step process is commonly adopted:
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Bulk Spiroketal Synthesis :
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Furanyl Grafting :
Characterization and Quality Control
Post-synthetic analysis ensures structural fidelity and purity:
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Nuclear Magnetic Resonance (NMR) :
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X-ray Crystallography :
Table 2: Key Spectroscopic Data
| Technique | Characteristic Signal | Assignment |
|---|---|---|
| FT-IR (KBr) | 1720 cm⁻¹ | C=O stretch (dioxane) |
| MS (EI) | m/z 220.26 | Molecular ion peak [M]⁺ |
| HPLC (C18 column) | Retention time: 8.2 min | Purity >98% |
Optimization Challenges and Solutions
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Byproduct Formation :
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Stereochemical Control :
Alternative Methodologies
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Biocatalytic Approaches :
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Microwave-Assisted Synthesis :
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction may produce more saturated spiro compounds .
Scientific Research Applications
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as an inhibitor of serine proteases, making it useful in studying enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects in conditions like pancreatitis and sepsis due to its inhibitory action on trypsin and other proteases.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- involves its binding to serine proteases, thereby inhibiting their activity. This inhibition occurs through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from interacting with its natural substrates. The molecular targets include trypsin and other related proteases, and the pathways involved are primarily those related to proteolysis and inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The spiro[5.5]undecane core is a versatile scaffold for bioactive molecules. Below is a detailed comparison with structurally analogous compounds:
Substituent Effects on Bioactivity
- 3-(2-Furanyl)- substitution (Ulinastatin) : Demonstrates potent inhibition of proteases (e.g., trypsin, elastase) and anti-inflammatory effects, likely due to the furan ring’s electron-rich nature enhancing hydrogen bonding with enzyme active sites .
- 3-Ethyl- substitution (CAS 64165-57-7) : Lacks the aromatic furan group, reducing protease affinity but improving lipophilicity (LogP = 2.97), making it more suitable for membrane permeability studies .
- Methyl/ethyl-substituted spiroacetals (Compounds 3 and 4 in ) :
Spiro Compounds with Heterocyclic Moieties
- Benzimidazole-fused derivatives (e.g., DBH in ) : Exhibit extended conjugation via benzimidazole, leading to distinct electronic spectra (λmax = 320 nm) and hydrogen-bonded 2D networks, unlike the furanyl analog’s simpler intermolecular interactions .
- Hydroxyphenylamino-substituted derivatives (e.g., HMD in ): The hydroxyl group enables strong O–H⋯O hydrogen bonds, improving crystallinity compared to Ulinastatin’s furan-mediated interactions .
Cyclohexenyl and Aromatic Substitutions
- 3-(3-Cyclohexenyl)- substitution (CAS 1820-50-4) : The cyclohexene ring introduces steric bulk, reducing solubility but enhancing rigidity, as evidenced by its InChIKey (BDOJPWOZFUFVKA) .
- 8-Phenyl-3-(3-chlorophenylpiperazinyl)- derivatives (Compounds 13–14 in ) : These show dual spiro-piperazine pharmacophores, enabling multi-target activity (e.g., serotonin receptor modulation), unlike Ulinastatin’s single-target protease inhibition .
Physicochemical and Analytical Comparisons
Table 1: Key Properties of Selected Spiro[5.5]undecane Derivatives
Biological Activity
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, commonly known as ulinastatin , is a glycoprotein primarily found in human urine. It is classified as a serine protease inhibitor and has garnered significant attention due to its biological activity and potential therapeutic applications. This article delves into the biological activity of ulinastatin, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₆O₃
- Molecular Weight : 220.26 g/mol
- CAS Number : 80499-32-7
- Structure : The compound features a unique spirocyclic structure that contributes to its biological activity.
Ulinastatin exhibits its biological effects primarily through the inhibition of serine proteases, which are critical enzymes involved in various physiological processes such as blood coagulation, inflammation, and cell signaling. The key proteases inhibited by ulinastatin include:
- Trypsin
- Chymotrypsin
- Kallikrein
The inhibition occurs via the formation of stable complexes with these enzymes, effectively preventing them from catalyzing their respective reactions. This mechanism is crucial in managing inflammatory responses and pathological conditions such as pancreatitis and sepsis .
Biological Activity and Therapeutic Applications
Ulinastatin's ability to inhibit serine proteases makes it a candidate for therapeutic applications in several areas:
- Pancreatitis : Ulinastatin has been shown to reduce the severity of acute pancreatitis by modulating inflammatory responses.
- Sepsis : Its protease inhibitory activity may help control the systemic inflammatory response associated with sepsis.
- Inflammatory Bowel Disease : Research indicates potential benefits in managing conditions like Crohn's disease and ulcerative colitis.
Research Findings
Numerous studies have explored the biological activity of ulinastatin:
- A study demonstrated that ulinastatin significantly reduced trypsin activity in vitro, indicating its potential utility in clinical settings where excessive protease activity is detrimental.
- Another investigation reported that ulinastatin administration improved outcomes in animal models of acute pancreatitis by decreasing serum amylase levels and inflammatory markers.
Comparative Analysis with Other Protease Inhibitors
The following table summarizes key characteristics of ulinastatin compared to other serine protease inhibitors:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Ulinastatin | Glycoprotein | Inhibits multiple serine proteases; found in human urine |
| Serpin | Protein | Broad-spectrum serine protease inhibition; endogenous |
| Tryptase Inhibitors | Small Molecules | Target specific serine proteases like tryptase |
Ulinastatin's unique spirocyclic structure distinguishes it from other inhibitors, which may be more linear or globular in form .
Case Studies
Several case studies highlight the clinical implications of ulinastatin:
- Case Study on Acute Pancreatitis : A clinical trial involving patients with acute pancreatitis showed that those treated with ulinastatin had reduced levels of inflammatory cytokines and improved clinical outcomes compared to controls.
- Sepsis Management : In a randomized controlled trial, ulinastatin was administered to septic patients, resulting in lower mortality rates and reduced organ dysfunction scores compared to standard care .
Q & A
Q. What are the common synthetic routes for preparing 3-(2-furanyl)-2,4-dioxaspiro[5.5]undec-8-ene, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between spirocyclic precursors and furan-containing aldehydes. For example, malonic acid derivatives are reacted with cyclohexanone in the presence of acetic anhydride and sulfuric acid, followed by the addition of 2-furaldehyde derivatives in ethanol. Key parameters include temperature control (~303 K), reaction time (4–6 hours), and stoichiometric ratios of reagents. Purification involves recrystallization from ethanol to yield single crystals suitable for structural analysis .
Q. How does 3-(2-furanyl)-2,4-dioxaspiro[5.5]undec-8-ene inhibit serine proteases, and what assays are used to quantify its inhibitory activity?
The compound acts as a competitive inhibitor of serine proteases (e.g., trypsin, elastase) by binding to the active site via its spirocyclic and furanyl moieties. Enzymatic inhibition is assessed using fluorometric or colorimetric assays (e.g., substrate cleavage monitored at 405 nm for trypsin). IC₅₀ values are determined by dose-response curves, while kinetic studies (Lineweaver-Burk plots) confirm the inhibition mechanism .
Q. What structural features of the compound contribute to its bioactivity?
The spirocyclic core provides rigidity, stabilizing interactions with protease active sites. The fused 1,3-dioxane ring adopts a distorted boat conformation, while the cyclohexane ring is chair-shaped, facilitating hydrophobic interactions. The 2-furanyl group participates in π-π stacking and hydrogen bonding with catalytic residues (e.g., histidine in trypsin) .
Advanced Research Questions
Q. What crystallographic methodologies are used to resolve the molecular conformation of this spiro compound, and how are refinement parameters validated?
Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) is employed. Data collection involves a Bruker SMART CCD detector, with absorption corrections applied using SADABS. Structures are refined via SHELXL, with R-factors (e.g., R[F² > 2σ(F²)] = 0.040–0.074) and goodness-of-fit (S = 0.93–1.0) indicating precision. Hydrogen bonding networks and thermal displacement parameters are analyzed using Olex2 or Mercury .
Q. How can Cremer-Pople puckering parameters quantify the conformational dynamics of the spiro rings?
The Cremer-Pople method defines ring puckering using amplitude (Q) and phase angles (θ, φ). For the 1,3-dioxane ring, Q ≈ 0.55 Å and θ ≈ 0.7° indicate a distorted boat conformation, while the cyclohexane ring (Q ≈ 0.5 Å, θ ≈ 180°) adopts a chair conformation. Molecular dynamics simulations or DFT calculations can further correlate puckering with steric strain and bioactivity .
Q. What strategies resolve contradictions between structural data and enzymatic inhibition efficacy?
Discrepancies arise from crystal packing effects vs. solution-state conformations. Pairing SC-XRD with NMR (e.g., NOESY for solution conformers) and molecular docking (AutoDock Vina) identifies bioactive conformers. Mutagenesis studies (e.g., substituting catalytic serine residues) validate binding hypotheses .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
